Carbamothioic acid, methyl-, O-(1-methylpropyl) ester
Description
Properties
CAS No. |
39076-39-6 |
|---|---|
Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
O-butan-2-yl N-methylcarbamothioate |
InChI |
InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |
InChI Key |
VZSMOJOGXIVYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=S)NC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Methyl Thiocarbamate with 1-Methylpropyl Halides
Reaction Overview
This method involves the nucleophilic substitution of methyl thiocarbamate with 1-methylpropyl halides (e.g., bromide or iodide) in the presence of a base. The base deprotonates the thiocarbamate, generating a thiolate ion that attacks the electrophilic alkyl halide.
Reaction Scheme:
$$
\text{CH}3\text{NHCS}2^- \text{K}^+ + (\text{CH}3)2\text{CHCH}2\text{Br} \xrightarrow{\text{Base}} \text{CH}3\text{NHC}(=\text{S})-\text{OCH}2\text{CH}(\text{CH}3)_2 + \text{KBr}
$$
Optimization Parameters
- Base Selection: Potassium carbonate or sodium hydride in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: 50–80°C for 6–12 hours.
- Yield: 60–75% after purification via vacuum distillation.
Table 1: Alkylation Conditions and Outcomes
| Halide | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Methylpropyl bromide | K₂CO₃ | THF | 8 | 68 |
| 1-Methylpropyl iodide | NaH | DMF | 6 | 72 |
Acid-Catalyzed Transesterification
Reaction Overview
Transesterification of methyl thiocarbamate with 1-methylpropanol under acidic conditions replaces the methoxy group with the bulkier 1-methylpropyl group. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the equilibrium-driven process.
Reaction Scheme:
$$
\text{CH}3\text{NHC}(=\text{S})-\text{OCH}3 + (\text{CH}3)2\text{CHCH}2\text{OH} \xrightarrow{\text{H}^+} \text{CH}3\text{NHC}(=\text{S})-\text{OCH}2\text{CH}(\text{CH}3)2 + \text{CH}3\text{OH}
$$
Condensation of Methyl Isothiocyanate with 1-Methylpropanol
Reaction Overview
Methyl isothiocyanate reacts with 1-methylpropanol in an inert solvent, forming the thiocarbamate ester via nucleophilic addition-elimination.
Reaction Scheme:
$$
\text{CH}3\text{NCO} + (\text{CH}3)2\text{CHCH}2\text{OH} \rightarrow \text{CH}3\text{NHC}(=\text{S})-\text{OCH}2\text{CH}(\text{CH}3)2 + \text{H}_2\text{O}
$$
Tertiary Amine-Acyl Chloride Mediated Esterification
Reaction Overview
Carbamothioic acid reacts with 1-methylpropanol in the presence of a tertiary amine (e.g., pyridine) and acyl chloride (e.g., acetyl chloride), which activates the hydroxyl group for esterification.
Reaction Scheme:
$$
\text{CH}3\text{NHC}(=\text{S})-\text{OH} + (\text{CH}3)2\text{CHCH}2\text{OH} \xrightarrow{\text{AcCl, Pyridine}} \text{CH}3\text{NHC}(=\text{S})-\text{OCH}2\text{CH}(\text{CH}3)2 + \text{H}_2\text{O}
$$
Two-Step Synthesis via Phenyl-N-Methylthiocarbamate
Reaction Overview
Adapted from patent CN85109417A, this method involves:
- Step 1: Reacting diphenyl thiocarbonate with methylamine to form phenyl-N-methylthiocarbamate.
- Step 2: Thermolysis of phenyl-N-methylthiocarbamate to generate methyl isothiocyanate, which reacts with 1-methylpropanol.
Advantages:
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Alkylation | High yields, simple setup | Requires toxic alkyl halides | Industrial |
| Transesterification | Mild conditions | Equilibrium limits conversion | Laboratory |
| Isothiocyanate Condensation | High purity, no byproducts | Handling toxic isothiocyanates | Pilot-scale |
| Amine-Acyl Chloride | Fast, high efficiency | Costly reagents | Laboratory |
| Two-Step Synthesis | Industrially validated | Multi-step, complex purification | Industrial |
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl methylaminomethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Agrochemical Applications
Carbamothioic acid, methyl-, O-(1-methylpropyl) ester exhibits significant potential as an agrochemical. Its applications can be categorized as follows:
- Herbicide Development : This compound has been studied for its herbicidal properties, particularly due to its ability to inhibit specific enzymes involved in plant metabolism. Research indicates that it can effectively control certain weed species, making it valuable for agricultural practices .
- Fungicide Properties : Preliminary studies suggest that carbamothioic acid derivatives may possess fungicidal properties. The compound's mechanism involves disrupting fungal metabolic pathways, although specific data on this compound's efficacy is limited .
- Antimicrobial Activity : Some thiocarbamate compounds have demonstrated antimicrobial properties, which could extend the use of this compound in protecting crops from bacterial pathogens .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate:
- Synthetic Pathways : The compound can be synthesized through various methods, allowing for flexibility in its production for different applications. Its unique alkoxy group configuration influences its reactivity and compatibility with other reagents .
- Functional Group Transformations : It can participate in nucleophilic substitution reactions and serve as a building block for more complex organic molecules. This property is particularly useful in pharmaceutical chemistry where novel compounds are often derived from thiocarbamate structures .
Case Study 1: Herbicidal Efficacy
A study conducted by researchers indicated that carbamothioic acid derivatives showed promising results in controlling specific weed species in controlled environments. The application rates and their effects on weed growth were documented over several growing seasons, demonstrating effective weed suppression compared to traditional herbicides .
Mechanism of Action
The mechanism of action of butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiocarbamate esters vary by substituents on the nitrogen (R₁) and oxygen (R₂) atoms. The following table highlights key differences:
Physicochemical Properties
- Boiling Point and Density: N-Allyl-O-isobutyl thiocarbamate (C₈H₁₅NOS) has a boiling point of 207.3°C and a density of 0.983 g/cm³ . Butylate (C₁₁H₂₃NOS), with bulkier alkyl groups, likely exhibits higher lipophilicity and lower volatility compared to the target compound.
- Gastrointestinal Absorption :
Key Research Findings
- Synthetic Utility : Thiocarbamates serve as precursors for pharmaceuticals and agrochemicals. For example, 8-O-Acetylshanzhiside methyl ester () is used in pharmacological research .
- Environmental Impact : Compounds like Butylate are regulated under hazardous waste codes (e.g., U391) due to persistence in soil and water .
Biological Activity
Carbamothioic acid, methyl-, O-(1-methylpropyl) ester, also known as O-(1-methylpropyl) methyl thiocarbamate, is a compound belonging to the thiocarbamate class. This article explores its biological activity, including its potential applications in agriculture and medicine, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₃NOS
- Molecular Weight : 147.241 g/mol
- Appearance : Yellow liquid with a characteristic odor
This compound has been synthesized through various methods, showcasing its versatility in applications ranging from agrochemicals to organic synthesis.
Biological Activity Overview
This compound exhibits several biological activities:
- Herbicidal and Fungicidal Properties : It has been studied for its potential as a herbicide and fungicide due to its ability to inhibit specific enzymes involved in plant metabolism. This inhibition can disrupt the growth and development of unwanted plants and fungi.
- Antimicrobial Activity : Preliminary studies suggest that thiocarbamates, including this compound, may possess antimicrobial properties. However, specific data on its efficacy against various pathogens is limited.
- Toxicity Profile : The acute toxicity of this compound has been evaluated in animal studies. The oral LD50 in rats is approximately 568 mg/kg, indicating moderate toxicity, while dermal exposure shows low toxicity with an LD50 greater than 2000 mg/kg in rabbits. Observed effects include reduced motility and muscle tone.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may bind to certain enzymes or receptors, modulating their activity. This interaction leads to various biological effects, particularly in herbicidal applications where enzyme inhibition disrupts metabolic pathways in plants.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiocarbamate derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Carbamothioic acid, ethyl-, O-(1-methylethyl) ester | C₆H₁₃NOS | Ethyl group; used similarly as a herbicide |
| O-Isobutyl methylthiocarbamate | C₆H₁₃NOS | Isobutyl group; different sterics; agricultural use |
| Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester | C₁₁H₂₃NOS | Larger structure; distinct applications in agrochemicals |
The unique alkoxy group configuration (O-(1-methylpropyl)) of this compound influences its reactivity and biological activity compared to other thiocarbamate derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of carbamothioic acid derivatives:
- Herbicidal Efficacy : A study demonstrated that carbamothioic acid derivatives effectively inhibited weed growth by disrupting photosynthetic pathways in target plants. This was attributed to their ability to interfere with chlorophyll synthesis .
- Antimicrobial Properties : Research indicated that certain thiocarbamate compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, specific data on this compound remains sparse .
- Toxicological Assessments : Toxicological evaluations highlighted the moderate toxicity of the compound through oral exposure and low toxicity through dermal routes. These findings are crucial for assessing safety in agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
